molecular formula C16H23BrN2O3S B3533201 2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide

2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide

Cat. No.: B3533201
M. Wt: 403.3 g/mol
InChI Key: ZEPPDDUNNBQQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a cycloheptylacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the bromination of N-methylaniline to form 2-bromo-N-methylaniline . This intermediate is then reacted with a sulfonyl chloride to introduce the methylsulfonyl group, yielding 2-bromo-N-methylsulfonylaniline . Finally, the cycloheptylacetamide moiety is introduced through an amide coupling reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and sulfonylation reactions, as well as automated systems for amide coupling to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex are employed.

Major Products Formed

    Substitution Reactions: Formation of azides, thiols, or amines.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The cycloheptylacetamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of the cycloheptylacetamide moiety distinguishes it from simpler analogs, potentially enhancing its stability and bioavailability.

Properties

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3S/c1-23(21,22)19(15-11-7-6-10-14(15)17)12-16(20)18-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPPDDUNNBQQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCCCC1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-bromo-N-methylsulfonylanilino)-N-cycloheptylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.